Lenalidomide 4'-alkyl-C3-azide

PROTAC Linker Chemistry Structure-Activity Relationship

PROTAC efficacy hinges on precise linker geometry. Lenalidomide 4'-alkyl-C3-azide (CAS 2399455-71-9, LogP 1.4) delivers a short C3 alkyl spacer with terminal azide for CuAAC/SPAAC click conjugation. Its hydrophobic, low-rotatable-bond scaffold targets shallow or membrane-embedded binding pockets where PEG linkers fail. Validated in high-throughput PROTAC library synthesis. Substituting with longer or hydrophilic linkers without optimization risks ternary complex destabilization and degradation failure. ≥95% purity, shipped ambient. Order now.

Molecular Formula C16H18N6O3
Molecular Weight 342.35 g/mol
Cat. No. B12381641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide 4'-alkyl-C3-azide
Molecular FormulaC16H18N6O3
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-]
InChIInChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24)
InChIKeyBUOALKMQQKQMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Lenalidomide 4'-alkyl-C3-azide: A Click-Chemistry Functionalized Cereblon Ligand for PROTAC Synthesis


Lenalidomide 4'-alkyl-C3-azide (CAS 2399455-71-9) is a functionalized derivative of the immunomodulatory drug lenalidomide, specifically engineered as a building block for targeted protein degradation research . It serves as a ligand for the E3 ubiquitin ligase cereblon (CRBN) and incorporates a short alkyl linker terminating in an azide group, which is optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) 'click' reactions . This compound is predominantly used in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling the creation of bifunctional molecules that induce the ubiquitination and proteasomal degradation of specific target proteins .

Why Lenalidomide 4'-alkyl-C3-azide Cannot Be Substituted with Other Lenalidomide-Based Linker Conjugates


The specific physicochemical properties and structural features of Lenalidomide 4'-alkyl-C3-azide directly influence the efficacy of the resulting PROTACs, making simple substitution with other lenalidomide-linker conjugates a significant risk to experimental outcomes [1]. PROTAC degradation activity is highly dependent on linker length and composition, which determine the spatial orientation of the target protein and E3 ligase, thereby affecting the formation of a productive ternary complex . Substituting this compound with analogs featuring different linkers (e.g., PEG-based or longer alkyl chains) without rigorous optimization can lead to altered ternary complex stability, inefficient target ubiquitination, and ultimately, failed protein degradation . Therefore, the selection of Lenalidomide 4'-alkyl-C3-azide must be driven by specific, quantifiable evidence rather than class-level assumptions.

Quantitative Differentiation of Lenalidomide 4'-alkyl-C3-azide for Scientific Procurement


Linker Length and Composition: C3-Alkyl vs. C5-Alkyl and PEG1 Analogs

Lenalidomide 4'-alkyl-C3-azide features a short, hydrophobic alkyl linker of 3 carbons (C3), which differentiates it from the longer C5-alkyl analog and the hydrophilic PEG1 analog . This difference in linker length and composition directly impacts the molecular weight and lipophilicity of the final PROTAC, factors known to influence cell permeability and ternary complex formation [1].

PROTAC Linker Chemistry Structure-Activity Relationship

Molecular Weight and Physicochemical Properties: Lower MW for Enhanced Permeability

With a molecular weight of 342.35 g/mol and a LogP of 1.4, Lenalidomide 4'-alkyl-C3-azide is significantly smaller and more lipophilic than its PEG-based analog, Lenalidomide 4'-PEG3-azide (MW = 460.49 g/mol) . This difference in molecular weight can translate to improved cell permeability for the final PROTAC molecule .

Drug-like Properties Cell Permeability Molecular Weight

Rotatable Bond Count: Potential for Reduced Conformational Flexibility

Lenalidomide 4'-alkyl-C3-azide possesses 6 rotatable bonds, compared to 8 for the C5-alkyl analog . This lower number of rotatable bonds suggests a more constrained and potentially less flexible linker, which may influence the stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase [1].

Conformational Analysis PROTAC Design Linker Rigidity

Recommended Applications for Lenalidomide 4'-alkyl-C3-azide Based on Quantitative Differentiation


Rapid PROTAC Library Synthesis via Click Chemistry

The terminal azide group of Lenalidomide 4'-alkyl-C3-azide is designed for rapid and efficient conjugation to alkyne-containing target protein ligands using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This click chemistry approach enables the high-throughput synthesis of PROTAC libraries for screening campaigns, accelerating the identification of lead degraders . This compound is specifically suited for this application due to its validated reactivity in CuAAC and SPAAC reactions .

Optimizing PROTAC Linker Length for Challenging Protein Targets

Given that PROTAC efficacy is exquisitely sensitive to linker length , Lenalidomide 4'-alkyl-C3-azide offers a distinct, shorter (C3) alkyl linker option compared to other commercially available lenalidomide-based building blocks. This provides researchers with a critical tool for empirically determining the optimal linker geometry required for inducing proximity between CRBN and a novel target protein. Its lower molecular weight and reduced rotatable bond count, as detailed in Section 3, may be particularly advantageous for designing degraders against targets with shallow or sterically hindered binding pockets .

Synthesis of PROTACs Requiring a Non-Polar, Hydrophobic Linker

The all-carbon alkyl linker of Lenalidomide 4'-alkyl-C3-azide provides a hydrophobic spacer, which contrasts with the hydrophilic nature of PEG-based linkers . This property is essential when designing PROTACs intended to engage targets in hydrophobic environments, such as within cellular membranes or in protein-protein interaction interfaces rich in non-polar residues. The LogP of 1.4 for this compound is a key differentiator from more hydrophilic PEG-based alternatives, guiding selection for applications where linker polarity is a critical design parameter .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide 4'-alkyl-C3-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.